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molecular formula C18H12ClF2NS B8633934 3-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine CAS No. 558462-76-3

3-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine

Cat. No. B8633934
M. Wt: 347.8 g/mol
InChI Key: CBWCDIYRXPQDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932271B2

Procedure details

The 3-[(2,5-difluorophenyl)-hydroxymethyl]pyridine (87 mg, 0.39 mmol) obtained in Referential Example 11 was dissolved in thionyl chloride (1.0 ml). A catalytic amount of dimethylformamide was added to the resulting solution and the resulting mixture was stirred for 14 hours. The reaction mixture was concentrated under reduced pressure. To the residue was added dioxane and the resulting mixture was concentrated further. The residue thus obtained was dissolved in dimethylformamide (5 ml), followed by the addition of 4-chlorobenzenethiol (84 mg, 0.58 mmol) and potassium carbonate (323 mg, 2.34 mmol) under a nitrogen atmosphere. The resulting mixture was stirred at 50° C. for 1 hour. After the reaction mixture was cooled to room temperature, diethyl ether (50 ml) was added thereto. The resulting mixture was washed with water and brine. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue thus obtained was subjected to silica gel chromatography (hexane:ethyl acetate=1:1) to give the title compound (131 mg, 96%) as an oil.
Name
3-[(2,5-difluorophenyl)-hydroxymethyl]pyridine
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step Two
Quantity
323 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH:9](O)[C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([SH:24])=[CH:20][CH:19]=1.C(=O)([O-])[O-].[K+].[K+].C(OCC)C>S(Cl)(Cl)=O.CN(C)C=O.C(OCC)(=O)C.CCCCCC>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24][CH:9]([C:3]2[CH:4]=[C:5]([F:8])[CH:6]=[CH:7][C:2]=2[F:1])[C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)=[CH:20][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
3-[(2,5-difluorophenyl)-hydroxymethyl]pyridine
Quantity
87 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C(C=1C=NC=CC1)O
Step Two
Name
Quantity
84 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
323 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added dioxane
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated further
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 50° C. for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The resulting mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SC(C=1C=NC=CC1)C1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 131 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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